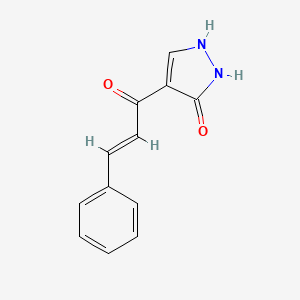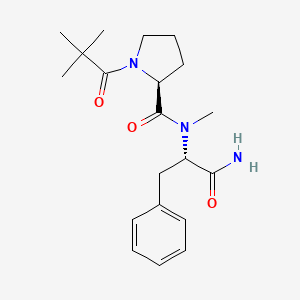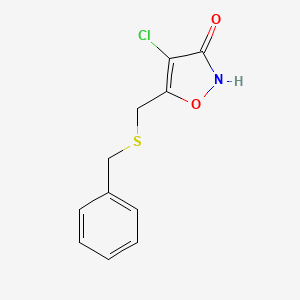
(E)-4-Cinnamoyl-1H-pyrazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-Cinnamoyl-1H-pyrazol-3(2H)-one: cinnamoylpyrazolone , belongs to the class of pyrazolone derivatives. Its chemical structure features a cinnamoyl group (C6H5CH=CHCO-) attached to a pyrazolone ring. The “E” in the name indicates the trans configuration of the double bond in the cinnamoyl moiety.
Vorbereitungsmethoden
Synthetic Routes:
Several synthetic routes exist for preparing cinnamoylpyrazolone. Here are two common methods:
-
Claisen-Schmidt Condensation
- React cinnamaldehyde (C6H5CH=CHCHO) with ethyl acetoacetate (CH3COCH2COOEt) in the presence of a base (usually sodium ethoxide or sodium hydroxide).
- The condensation leads to the formation of cinnamoylpyrazolone.
- The reaction proceeds via an enolate intermediate, followed by cyclization.
-
Acylation of Pyrazolone
- Start with 1H-pyrazol-3(2H)-one (a pyrazolone compound).
- React it with cinnamoyl chloride (C6H5CH=CHCOC1) or cinnamic acid (C6H5CH=CHCOOH) in the presence of a base.
- The acylation results in the desired product.
Industrial Production:
Cinnamoylpyrazolone is not produced industrially on a large scale. it serves as an intermediate in the synthesis of other compounds.
Analyse Chemischer Reaktionen
Cinnamoylpyrazolone participates in various chemical reactions:
Oxidation: It can be oxidized to form cinnamoylpyrazole carboxylic acid.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The cinnamoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions: Alkali metal hydroxides (e.g., NaOH), acid chlorides, and reducing agents (e.g., NaBH4) are commonly used.
Major Products: The major products depend on the specific reaction conditions and substituents present.
Wissenschaftliche Forschungsanwendungen
Cinnamoylpyrazolone finds applications in:
Organic Synthesis: As a versatile building block for more complex molecules.
Medicinal Chemistry: It has potential as an anti-inflammatory or antioxidant agent.
Dye Chemistry: Used in the synthesis of dyes and pigments.
Photophysics: Its electronic properties make it interesting for photophysical studies.
Wirkmechanismus
The exact mechanism of action for cinnamoylpyrazolone’s effects (e.g., anti-inflammatory activity) remains an area of ongoing research. It likely involves interactions with cellular targets and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Cinnamoylpyrazolone shares similarities with other pyrazolone derivatives, such as acetylpyrazolone and benzoylpyrazolone. its unique cinnamoyl group sets it apart.
Eigenschaften
Molekularformel |
C12H10N2O2 |
|---|---|
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
4-[(E)-3-phenylprop-2-enoyl]-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C12H10N2O2/c15-11(10-8-13-14-12(10)16)7-6-9-4-2-1-3-5-9/h1-8H,(H2,13,14,16)/b7-6+ |
InChI-Schlüssel |
LDOHTHVSCPGPSP-VOTSOKGWSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CNNC2=O |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CNNC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Amino-N-[1-(2-nitrophenyl)-1H-pyrazol-4-yl]benzene-1-sulfonamide](/img/structure/B12904542.png)



![3,4,6,7-Tetrabromo-1,2-dichlorodibenzo[b,d]furan](/img/structure/B12904558.png)

![7-Fluoro-1,2,3,4-tetrahydrodibenzo[b,d]furan](/img/structure/B12904571.png)





![3,5-Diphenyl-7,7a-dihydroimidazo[1,2-d][1,2,4]oxadiazole](/img/structure/B12904616.png)

